molecular formula C6H11FO5 B017254 4-Fluoro-4-deoxy-D-galactopyranose CAS No. 40010-20-6

4-Fluoro-4-deoxy-D-galactopyranose

カタログ番号: B017254
CAS番号: 40010-20-6
分子量: 182.15 g/mol
InChIキー: FIHYONSINSKFAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-4-deoxy-D-galactopyranose is a chemically modified sugar analog. The modification at the C-4 position with a fluorine atom creates a unique compound that can serve as a substrate or inhibitor for certain biochemical processes. This compound is used in various fields, including medicinal chemistry and biochemistry.

準備方法

The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose involves the fluorination of D-galactopyranose at the C-4 position. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

化学反応の分析

4-Fluoro-4-deoxy-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of deoxy derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, often using reagents like sodium azide or thiols.

科学的研究の応用

Medicinal Chemistry

Building Block for Drug Synthesis
4FDGal is utilized as a building block for synthesizing glycosylated drugs and prodrugs. The presence of the fluorine atom can enhance the pharmacokinetic properties of these compounds, making them more effective in therapeutic applications. For instance, it has been incorporated into drug candidates aimed at targeting specific glycan-binding proteins, which are crucial in various diseases, including cancer and viral infections .

Case Study: Synthesis of Glycosylated Compounds
A notable application involves the synthesis of UDP-4-deoxy-4-fluorogalactose (UDP-4DFG), which acts as a potent inhibitor of key enzymes such as UDP-galactose-4-epimerase (GALE). This inhibition can disrupt metabolic pathways in pathogens, making it a potential candidate for developing antimicrobial agents .

Carbohydrate Research

Study of Fluorination Effects
Research has highlighted the effects of fluorination on carbohydrate properties. The introduction of fluorine alters the physical and chemical characteristics of sugars, influencing their stability, reactivity, and interactions with biological molecules. Studies have shown that fluorinated carbohydrates can serve as chemical probes to study glycan–protein interactions effectively .

Table 1: Comparison of Fluorinated vs. Non-fluorinated Carbohydrates

PropertyNon-fluorinated SugarFluorinated Sugar (4FDGal)
StabilityModerateEnhanced
ReactivityHigherLower
Binding AffinityVariableIncreased
Biological ActivityStandardPotentially enhanced

Biological Studies

Investigating Carbohydrate–Protein Interactions
4FDGal serves as a model compound for studying carbohydrate–protein interactions. Its unique structure allows researchers to explore how modifications affect binding affinities and specificity. For example, studies have utilized 19F NMR spectroscopy to analyze how 4FDGal interacts with lectins and antibodies, providing insights into molecular recognition processes essential for understanding immune responses .

Case Study: Metabolic Labeling
In a recent study, 4FDGal was employed to label various proteins in mammalian cells without disrupting endogenous glycosylation pathways. This characteristic makes it an invaluable tool for studying cellular processes involving glycoproteins and their functions .

作用機序

The mechanism of action of 4-Fluoro-4-deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom at the C-4 position can mimic the hydroxyl group, allowing the compound to act as a competitive inhibitor for certain enzymes. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism.

類似化合物との比較

4-Fluoro-4-deoxy-D-galactopyranose can be compared with other similar compounds, such as:

    4-Deoxy-4-fluoro-D-glucopyranose: Similar in structure but differs in the orientation of the hydroxyl groups.

    4-Deoxy-4-fluoro-D-mannopyranose: Another analog with a different configuration of hydroxyl groups.

The uniqueness of this compound lies in its specific fluorination at the C-4 position, which imparts distinct biochemical properties and makes it a valuable tool in research and industrial applications.

生物活性

4-Fluoro-4-deoxy-D-galactopyranose (4DFG) is a synthetic analog of galactose that has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of 4DFG typically involves the modification of D-galactose to introduce a fluorine atom at the 4-position. This modification alters the compound's metabolic pathways and biological interactions. The synthesis process follows established literature methods, ensuring reproducibility and reliability in research applications .

Inhibition of Glycolysis and Mitochondrial Metabolism:
Recent studies have demonstrated that 4DFG significantly disrupts glycolytic and mitochondrial metabolic fluxes in glioblastoma (GBM) cells. Using 13C^{13}C NMR-based tracer studies, researchers found that treatment with 4DFG led to a marked decrease in both glycolytic and mitochondrial fluxes when cells were exposed to 13C^{13}C-labeled glucose. This inhibition results in reduced pyruvate generation from glycolysis and the pentose phosphate pathway, which are critical for tumor cell metabolism .

Antitumor Activity:
In vivo studies using an intracranial mouse model revealed that administering 4DFG improved survival outcomes by three-fold compared to control groups (p < 0.01). The compound exhibited moderate potency against GBM cells, with an IC50 ranging from 125 to 300 µM. Notably, it was well tolerated in mice, indicating a favorable safety profile .

Biological Activity Data

Parameter Value
IC50 against GBM cells 125–300 µM
Survival improvement in mice Three-fold increase (p < 0.01)
Metabolic flux reduction Glycolytic: 12.06% decrease (p = 0.008)
Administration dosage in mice 6 × 25 mg/kg intravenously

Case Studies

  • Study on GBM Cells: A study focused on the effects of 4DFG on GBM cells demonstrated that it effectively disrupts glycosylation processes critical for tumor growth. The compound's ability to inhibit key enzymes involved in galactose metabolism—UDP-galactose-4-epimerase (GALE) and UDP-glucose 6-dehydrogenase (UGDH)—further supports its role as a chemotherapeutic agent .
  • Metabolic Profiling: Researchers utilized metabolic profiling techniques to analyze the impact of 4DFG on glycan structures in GBM cells. The results indicated significant alterations in glycan profiles post-treatment, suggesting that 4DFG not only affects energy metabolism but also influences cellular signaling through glycosylation changes .

特性

IUPAC Name

5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYONSINSKFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395472
Record name 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40010-20-6
Record name 5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。